Product packaging for rac N-Benzyl Nebivolol(Cat. No.:CAS No. 929706-85-4)

rac N-Benzyl Nebivolol

Cat. No.: B030461
CAS No.: 929706-85-4
M. Wt: 495.6 g/mol
InChI Key: STEPXTPIBUXRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

rac N-Benzyl Nebivolol is a racemic synthetic analogue of Nebivolol, a well-characterized beta-adrenergic receptor blocker. This compound is of significant interest in pharmacological and cardiovascular research, primarily as a key chemical intermediate and a tool compound for investigating the structure-activity relationships (SAR) of beta-blockers. Its core research value lies in its utility for studying the distinct contributions of stereoisomers to the overall pharmacological profile of nebivolol-like molecules, which typically combine β1-adrenergic receptor antagonism with additional vasodilatory effects, often mediated by the modulation of nitric oxide (NO) release.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H31F2NO4 B030461 rac N-Benzyl Nebivolol CAS No. 929706-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEPXTPIBUXRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470220
Record name rac N-Benzyl Nebivolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929706-85-4
Record name rac N-Benzyl Nebivolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Rac N Benzyl Nebivolol

Synthetic Pathways to rac N-Benzyl Nebivolol (B1214574)

Exploration of General Synthetic Strategies for Nebivolol Intermediates

The synthesis of Nebivolol and its intermediates, including rac N-Benzyl Nebivolol, often involves the construction of the characteristic 6-fluoro-chroman rings. beilstein-journals.orggoogle.comwipo.int A common approach begins with the synthesis of key building blocks, such as 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde. google.com This aldehyde can be prepared from the corresponding carboxylic acid through esterification, reduction to the alcohol, and subsequent oxidation. google.com

Another strategy focuses on the creation of epoxide intermediates, specifically (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran and (±)-[1S(R)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran. epo.org These epoxides are crucial for building the Nebivolol framework. The synthesis of these epoxides has been reported from chroman carboxylic acid esters. google.com The separation of the diastereomeric epoxide mixtures is often achieved through column chromatography. googleapis.com

Furthermore, the synthesis of chiral chroman fragments can be achieved through methods like Zr-catalyzed kinetic resolution of racemic cyclic allylic styrenyl ethers. google.com These resolved fragments are then used in convergent pathways to construct the desired stereoisomers of Nebivolol. google.com The Sharpless asymmetric dihydroxylation has also been utilized as a source of chirality in the synthesis of Nebivolol intermediates, starting from 2-allyl-4-fluorophenol. beilstein-journals.orgtezu.ernet.in

Key Synthetic Intermediates for Nebivolol
IntermediateSynthetic UtilityReference
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehydePrecursor for building the chroman ring system. google.com
(±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyranKey epoxide for constructing the Nebivolol backbone. epo.org
(±)-[1S(R)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyranDiastereomeric epoxide used in Nebivolol synthesis. epo.org
Chiral chroman fragmentsUsed in enantioselective synthesis of Nebivolol stereoisomers. google.com

Specific Reactions and Conditions for N-Benzylation of Nebivolol Precursors

The introduction of the N-benzyl group is a crucial step in the synthesis of this compound. This is typically achieved by reacting a suitable amino alcohol precursor with a benzylating agent. A common precursor is (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol. epo.org

This amino alcohol is reacted with an epoxide, such as (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, in an organic solvent like methanol (B129727). epo.org The reaction is generally carried out at elevated temperatures, for instance, between 25-70°C, for a duration of 8 to 18 hours. epo.org In some procedures, the reaction is performed at 65-70°C for 16-18 hours to ensure complete conversion. epo.org

Another approach involves the reaction of two 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran building blocks with benzylamine (B48309). googleapis.com The initially formed benzylated amino alcohol can be isolated and purified before proceeding to the final coupling step to yield N-benzyl nebivolol. googleapis.com The choice of solvent can be critical; for instance, the reaction of an amino alcohol with an epoxide can be conducted in refluxing ethanol (B145695). tezu.ernet.in

Reaction Conditions for N-Benzylation
ReactantsSolventTemperature (°C)Duration (hours)Reference
(±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol and (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl -2H-1-benzopyranMethanol25-708-18 epo.org
(RS)-2-benzylamino-1-(6-fluorochroman-2-yl)ethanol and (SS) epoxideAbsolute EthanolRefluxUntil disappearance of starting reagents googleapis.com
Compound XIa and Compound XaEthanolReflux16 epo.org

Diastereoselective Synthesis Approaches for this compound

Achieving the desired diastereoselectivity is a significant challenge in the synthesis of Nebivolol and its derivatives. One strategy to control the stereochemistry involves the use of chiral sulfoxides. tezu.ernet.in For example, treatment of 6-fluorochroman-2-one with (R)-methyl-p-tolylsulfoxide can lead to the formation of a lactol with a specific stereochemistry, which can then be converted to a desired chroman derivative. tezu.ernet.in

Another approach utilizes kinetic resolution. The reaction of a racemic mixture of epoxides with benzylamine in a sterically hindered alcohol, such as 2-methyl-2-butanol, can lead to the formation of a single amino alcohol diastereomer, leaving the other epoxide unreacted. googleapis.comgoogle.com This allows for the separation of the diastereomers at an early stage.

Furthermore, the coupling of enantiomerically pure building blocks is a common strategy. For example, the reaction of (S)-2-benzylamino-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol with (R)-2-chloro-1-((R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol leads to the formation of d-N-benzyl-nebivolol. googleapis.com By carefully selecting the stereochemistry of the starting materials, the desired diastereomer of N-benzyl nebivolol can be synthesized. googleapis.com

Catalytic Methods in the Synthesis of Chiral Chroman Derivatives Relevant to Nebivolol and its Analogues

Catalytic methods play a crucial role in the efficient and stereoselective synthesis of chiral chroman derivatives, which are key components of Nebivolol. Copper-catalyzed intramolecular phenolic O-H bond insertion into α-diazo esters has been shown to produce chiral 2-carboxylate chromans with excellent enantioselectivities. rsc.org

Zirconium-catalyzed kinetic resolution of cyclic allylic ethers is another powerful tool for obtaining enantiomerically enriched chromene derivatives. researchgate.net These can then be further transformed into the desired chroman structures. Molybdenum-catalyzed ring-closing metathesis is also employed in the synthesis of chromene derivatives. tezu.ernet.in

More recently, enzymatic reductions have been utilized. For instance, the reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethanone using a ketoreductase can produce chiral halohydrins with high stereoselectivity. bohrium.com These chiral halohydrins are valuable intermediates for the synthesis of enantiopure Nebivolol. bohrium.com

Isolation and Purification Techniques in this compound Synthesis

The isolation and purification of this compound are critical for obtaining a product with high purity, which is essential for the subsequent debenzylation step and the final drug substance. A common method involves the precipitation of N-benzyl nebivolol as its hydrochloride salt. googleapis.com This allows for the separation of the desired diastereomer from unwanted isomers through fractional crystallization. googleapis.com

Crystallization from a suitable solvent or solvent mixture is a widely used purification technique. For example, after reacting the amino alcohol and epoxide, the resulting N-benzyl nebivolol can be purified by crystallization to remove impurities and undesired diastereomers. googleapis.comgoogle.com Solvents like isopropyl acetate (B1210297) have been used for the purification of the final Nebivolol product after debenzylation. googleapis.com

In some processes, the crude N-benzyl nebivolol is purified by forming a slurry in a solvent like acetonitrile (B52724) to remove remaining impurities and small amounts of the undesired diastereomer. google.com The choice of purification method depends on the specific impurities present and the desired purity level.

Chemical Modifications and Derivatization Strategies of this compound for Structure-Activity Relationship (SAR) Studies

While the primary use of this compound is as a protected intermediate, its structure can be conceptually modified to explore the structure-activity relationships (SAR) of Nebivolol and its analogues. google.com SAR studies investigate how changes in the molecular structure of a compound affect its biological activity. google.com

By synthesizing a series of N-substituted analogues of Nebivolol, where the benzyl (B1604629) group is replaced by other substituents, researchers can probe the influence of the N-substituent on the compound's interaction with its biological targets, such as the β1-adrenergic receptor. drugbank.comnih.gov For instance, altering the size, electronics, and lipophilicity of the N-substituent could provide insights into the binding pocket of the receptor.

Furthermore, modifications to the chroman rings or the ethanolamine (B43304) side chain of the N-benzyl nebivolol scaffold could be explored. These derivatization strategies would allow for a systematic investigation of the key structural features required for the desired pharmacological activity of Nebivolol, potentially leading to the discovery of new compounds with improved properties. nih.gov

Advanced Pharmacological Investigations of Rac N Benzyl Nebivolol

Molecular Pharmacology and Receptor Interactions

Specific G-Protein Coupled Receptor (GPCR) binding affinity and selectivity profile data for rac N-Benzyl Nebivolol (B1214574) are not detailed in published scientific literature. Pharmacological studies typically focus on the active pharmaceutical ingredient, Nebivolol.

Direct experimental analysis quantifying the beta-1 adrenergic receptor antagonism of rac N-Benzyl Nebivolol is not available. The parent compound, Nebivolol, is known to be a highly selective beta-1 adrenergic receptor antagonist.

While derivatives of Nebivolol are investigated for their pharmacological effects, specific studies detailing the beta-3 adrenergic receptor agonism and subsequent nitric oxide modulation by this compound have not been published. The vasodilatory effects of Nebivolol are attributed to its l-enantiomer (B50610), which acts as a beta-3 adrenergic receptor agonist, leading to increased nitric oxide production.

There is no available research investigating the potential for biased agonism of this compound at adrenergic or other receptors. Studies on biased agonism have been conducted on the active drug, Nebivolol, but not on this specific protected precursor.

Cellular and Molecular Mechanism of Action Studies

Direct studies measuring the effects of this compound on endothelial nitric oxide synthase (eNOS) activity and nitric oxide (NO) production have not been found in the scientific literature. The stimulation of eNOS and the resulting increase in NO bioavailability are hallmark features of the active compound Nebivolol.

Influence on Signal Transduction Pathways beyond Canonical Gs Signaling

Research into Nebivolol's mechanism of action reveals its engagement with signal transduction pathways that extend beyond the canonical Gs signaling typically associated with beta-blockers. Nebivolol is known to induce endothelium-dependent vasodilation through the L-arginine-nitric oxide (NO) pathway. nih.gov This effect is mediated by the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased NO bioavailability. nih.govnih.gov The signaling cascade involves calcium and calmodulin, which are crucial for eNOS activation. nih.gov Furthermore, some of Nebivolol's cardioprotective effects are attributed to its activity as a β3-adrenergic receptor agonist. nih.gov Activation of β3-adrenergic receptors can stimulate NO production and offer protection against myocardial ischemia-reperfusion injury. nih.gov

Impact on Mitochondrial Biogenesis and Cellular Metabolism in Relevant Cell Lines

Studies have indicated that Nebivolol can influence cellular metabolism and mitochondrial function. In endothelial cells exposed to toxins, Nebivolol pretreatment has been shown to counteract reductions in key metabolites such as arginine, glutamate, glutamine, and glutathione. mdpi.comumons.ac.be This suggests a protective role in cellular metabolic pathways under stress. By mitigating the depletion of these crucial amino acids and the primary endogenous antioxidant, glutathione, Nebivolol helps maintain cellular homeostasis. mdpi.comumons.ac.be

Antioxidative Properties and Oxidative Stress Modulation by Nebivolol and its Analogues

Nebivolol and its analogues possess significant antioxidative properties. mdpi.comresearchgate.net The drug has been shown to reduce the production of reactive oxygen species (ROS) and protect endothelial cells from oxidative damage. mdpi.comumons.ac.benih.gov This antioxidant effect is, at least in part, due to its ability to scavenge ROS directly. nih.gov In hypertensive patients, Nebivolol treatment has been associated with a decrease in oxidative stress and an increase in NO bioavailability by preventing its oxidative inactivation. nih.gov Studies in patients with cardiac syndrome-X also demonstrated that Nebivolol reduced markers of oxidative stress, such as malondialdehyde (MDA) and myeloperoxidase (MPO) activity, while increasing the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). nih.gov

Table 1: Effect of Nebivolol on Markers of Oxidative Stress

MarkerEffect of Nebivolol TreatmentReference
Malondialdehyde (MDA)Decreased nih.gov
Myeloperoxidase (MPO)Decreased nih.gov
Superoxide Dismutase (SOD)Increased nih.gov
Reactive Oxygen Species (ROS)Decreased mdpi.comumons.ac.be

Preclinical Pharmacodynamics and Efficacy Studies in Disease Models

Cardiovascular System Effects in in vivo Models

In various in vivo models and clinical studies, Nebivolol has demonstrated beneficial effects on the cardiovascular system. It effectively reduces blood pressure and peripheral vascular resistance. nih.gov Unlike some other beta-blockers, it tends to maintain or even improve left ventricular function by increasing cardiac output and stroke volume. nih.govnih.gov Nebivolol has also been shown to improve the distensibility and compliance of large arteries and reduce left ventricular hypertrophy in hypertensive patients. nih.gov In animal models of ischemia and reperfusion, Nebivolol has exhibited protective effects on the myocardium. nih.gov

Anti-inflammatory Activities of Nebivolol Derivatives

Nebivolol has been reported to possess anti-inflammatory properties. nih.govresearchgate.net In human coronary smooth muscle cells, Nebivolol has demonstrated anti-inflammatory effects, which could contribute to its beneficial cardiovascular profile. nih.gov Further studies have shown that the increase in NO bioavailability promoted by Nebivolol is crucial for its anti-inflammatory effects in response to stimuli like Angiotensin II. mdpi.com By suppressing the expression of pro-inflammatory cytokines, Nebivolol may help to mitigate the inflammatory processes that contribute to cardiovascular disease. mdpi.com

Exploration of Effects on Transient Receptor Potential Melastatin 8 (TRPM8) Channels

Recent research has identified Nebivolol as a potent blocker of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. nih.govcellmicrosystems.comnih.gov TRPM8 is a non-selective calcium-permeable ion channel involved in the sensation of cold and has been implicated in various pathological conditions, including neuropathic pain and migraine. nih.govnih.gov In a drug-screening study, Nebivolol exhibited a significant inhibitory effect on TRPM8 channels with a notable IC50 value. nih.govcellmicrosystems.comnih.gov Docking analyses suggest that Nebivolol can form multiple non-covalent interactions with the TRPM8 binding site, leading to its blocking effect. nih.gov This finding opens up potential new avenues for the therapeutic application of Nebivolol and its derivatives.

Table 2: Inhibitory Effect of Nebivolol on TRPM8 Channels

CompoundIC50 (µM)Reference
Nebivolol0.97 ± 0.15 nih.govcellmicrosystems.comnih.gov
Carvedilol9.1 ± 0.6 nih.govcellmicrosystems.comnih.gov

Assessment of Renin-Angiotensin System Modulation by this compound

Following a comprehensive review of available scientific literature, no specific studies have been identified that investigate the direct effects of this compound on the renin-angiotensin system (RAS). Research into the pharmacological properties of this specific compound, particularly concerning its potential to modulate plasma renin activity, angiotensin II levels, or other components of the RAS, is not present in the public domain.

The existing information primarily categorizes this compound as a related substance and an intermediate in the synthesis of Nebivolol. There is a notable absence of published research detailing its independent pharmacological activity or its interaction with physiological systems such as the renin-angiotensin cascade. Consequently, data regarding its impact on this critical blood pressure-regulating system is not available.

Therefore, it is not possible to provide detailed research findings or data tables on the assessment of renin-angiotensin system modulation by this compound.

Stereochemical Aspects and Enantiomeric Research of Rac N Benzyl Nebivolol

Chiral Purity and Enantioselective Analysis

Ensuring the chiral purity of pharmaceutical compounds is a critical aspect of drug development and quality control. For rac N-Benzyl Nebivolol (B1214574) and its subsequent product, Nebivolol, the distinct biological activities of the stereoisomers necessitate precise and reliable analytical methods to separate and quantify them.

Development of Chiral Separation Methods for rac N-Benzyl Nebivolol Enantiomers

The resolution of Nebivolol's stereoisomers, for which N-Benzyl Nebivolol is a direct precursor, has been a significant area of research, leading to the development of various sophisticated chiral separation techniques. High-Performance Liquid Chromatography (HPLC) has been the predominant method, utilizing various chiral stationary phases (CSPs) to achieve effective separation.

Amylose-based CSPs have proven particularly effective. A reproducible isocratic normal-phase HPLC method was developed using a Chiralpak AD-3 column, which successfully separated all ten stereoisomers of Nebivolol with high resolution (>2.0 for all pairs) nih.govsigmaaldrich.com. Other amylose-based columns, such as Chiralpak AD and Chiralpak AD-RH, have also been used for the enantiomeric resolution of racemic Nebivolol under both normal and reversed-phase conditions nih.govresearchgate.net. Another effective amylose-based column, 3-AmyCoat [tris-(3,5-dimethylphenyl carbamate)], was used in a rapid chiral-HPLC method that achieved separation within 12 minutes nih.gov.

Beyond polysaccharide-based columns, macrocyclic glycopeptide antibiotic-based CSPs, such as the Astec® CHIROBIOTIC® V2 column, have also been employed for the HPLC analysis of Nebivolol enantiomers . More recently, advanced techniques like Ultra-Performance Convergence Chromatography (UPC²) have been applied. UPC², which uses supercritical CO₂ as the primary mobile phase, offers a powerful, high-speed, and environmentally friendlier alternative to traditional normal-phase LC for chiral analysis, significantly reducing analysis time and the use of toxic solvents .

Table 1: Selected Chiral Separation Methods for Nebivolol Enantiomers

Technique Chiral Stationary Phase (CSP) Mobile Phase Composition Key Finding
NP-HPLC Chiralpak AD-3 (Amylose-based) n-hexane-ethanol-isopropanol-diethanolamine (42:45:13:0.1 v/v/v/v) Successfully separated all 10 stereoisomers with resolution >2.0. nih.gov
HPLC Chiralpak AD / Chiralpak AD-RH (Amylose-based) Pure ethanol (B145695) or 1-propanol Achieved good resolution under both normal and reversed-phase modes. nih.govresearchgate.net
NP-HPLC 3-AmyCoat (Amylase-based) n-heptane-ethanol-DEA (85:15:0.1 v/v) Rapid separation achieved within 12 minutes. nih.gov
HPLC Astec® CHIROBIOTIC® V2 0.05% ammonium (B1175870) trifluoroacetic acid in methanol (B129727) Effective for enantiomeric separation.
UPC² 4.6 x 150 mm, 3-μm chiral column Supercritical CO₂ with methanol co-solvent Fast and effective separation with high reproducibility and reduced toxic solvent use.

Chromatographic Techniques for Enantiomeric Excess Determination

The accurate determination of enantiomeric excess (e.e.) is crucial for quality control in the production of chiral drugs. The chromatographic methods developed for the separation of Nebivolol stereoisomers have been rigorously validated to serve as quantitative tools for this purpose.

Validation of these methods is performed according to guidelines from the International Conference on Harmonization (ICH). For instance, the HPLC method using the Chiralpak AD-3 column was validated for specificity, linearity (R² > 0.999), limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision (relative standard deviation < 2.5%) nih.govsigmaaldrich.com. Such validation ensures that the method can accurately quantify the individual stereoisomers in bulk drug substances and dosage forms. Similarly, the rapid HPLC method using the 3-AmyCoat column was validated with linearity observed over a concentration range of 0.10-1.0 mg/mL for both enantiomers and established LOD and LOQ values nih.gov.

For pharmacokinetic studies, a highly sensitive and stereoselective high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to analyze Nebivolol isomers in human plasma. This method demonstrated linearity for plasma concentrations from 25-2500 pg/mL for each isomer, with a lower limit of quantification of 25 pg/mL, showcasing its suitability for determining the enantiomeric composition in biological samples nih.gov.

Table 2: Validation Parameters for Enantiomeric Quantification of Nebivolol

Method Parameter Result Significance
NP-HPLC (Chiralpak AD-3) Linearity (R²) >0.999 Ensures a direct proportional response to concentration. nih.gov
NP-HPLC (Chiralpak AD-3) Accuracy (% Recovery) 95.8 - 103.2% Demonstrates the closeness of measured values to the true value. nih.gov
NP-HPLC (Chiralpak AD-3) Precision (RSD) <2.5% Indicates high reproducibility of the measurement. nih.gov
LC-MS/MS Lower Limit of Quantification 25 pg/mL of plasma Allows for accurate measurement at very low concentrations in biological fluids. nih.gov
NP-HPLC (3-AmyCoat) Linearity Range 0.10 - 1.0 mg/mL Defines the concentration range over which the method is accurate. nih.gov

Stereoselective Pharmacokinetics and Pharmacodynamics

The biological actions of Nebivolol are profoundly influenced by its stereochemistry. The two enantiomers that constitute the racemic drug, d-Nebivolol and l-Nebivolol, which are obtained from their respective N-benzyl precursors, have distinct and complementary pharmacological activities. This stereoselectivity extends to their pharmacokinetics and their interaction with adrenergic receptors.

Differential Biological Activities of N-Benzyl Nebivolol Enantiomers

Following the removal of the N-benzyl protecting group, the resulting Nebivolol enantiomers exhibit a unique synergistic relationship. The cardiovascular effects of racemic Nebivolol are a composite of the distinct actions of its d- and l-isomers nih.govresearchgate.netresearchgate.net.

d-Nebivolol ((+)-SRRR-Nebivolol): This enantiomer is almost exclusively responsible for the drug's potent and highly selective β1-adrenergic receptor blocking activity mdpi.comnih.govresearchgate.net. This action leads to a reduction in heart rate and blood pressure, which is characteristic of beta-blockers drugbank.com. The high selectivity for β1-receptors over β2-receptors is a key feature of d-Nebivolol researchgate.net.

The two enantiomers act synergistically; the l-enantiomer (B50610) enhances the blood pressure-lowering effects of the d-enantiomer nih.govresearchgate.net. This unique dual mechanism of action distinguishes Nebivolol from other beta-blockers.

Table 3: Comparison of Biological Activities of Nebivolol Enantiomers

Enantiomer Primary Mechanism of Action Primary Pharmacological Effect Receptor Interaction
d-Nebivolol Selective β1-adrenergic receptor blockade Reduction of heart rate and blood pressure. researchgate.netdrugbank.com High-affinity antagonist at β1-receptors. mdpi.comnih.gov
l-Nebivolol Stimulation of nitric oxide (NO) synthesis Vasodilation, reduction of peripheral vascular resistance. nih.govresearchgate.net Agonist at β3-receptors, stimulating eNOS. researchgate.netdrugbank.com

Impact of Stereochemistry on Receptor Binding and Signaling

The differential biological activities of the Nebivolol enantiomers are a direct consequence of their stereoselective binding to adrenergic receptors. The specific three-dimensional arrangement of the atoms in each enantiomer dictates its affinity and activity at the receptor's binding pocket researchgate.net.

In vitro radioligand binding studies have quantified the affinity of Nebivolol and its stereoisomers for β1- and β2-adrenergic receptors. Racemic Nebivolol demonstrates high affinity and selectivity for β1-receptors, with a reported Ki value of 0.9 nM nih.gov. This high-affinity binding resides almost entirely within the d-(S,R,R,R)-enantiomer. The l-(R,S,S,S)-enantiomer exhibits a significantly lower binding affinity for β1-receptors, reported to be 175 times lower than that of the d-enantiomer researchgate.netnih.gov. This vast difference in affinity underscores the stereospecific requirements for interaction with the β1-receptor.

The steric orientation of the hydroxyl group, the amino group, and the aromatic residue are all crucial for effective binding within the receptor pocket researchgate.net. Interestingly, Nebivolol differs from the standard pharmacophore model for most β-blockers. While the cardiac antihypertensive activity of typical β-blockers resides in the S-enantiomer at the hydroxyl-bearing carbon, Nebivolol's activity is associated with the R-enantiomer at this position nih.gov. This divergence may be related to the increased rigidity imposed by the chroman ring structure in the molecule nih.gov.

Asymmetric Synthesis and Deracemization Strategies for N-Benzyl Nebivolol

The production of enantiomerically pure Nebivolol relies on effective asymmetric synthesis strategies, where N-Benzyl Nebivolol is a pivotal intermediate. The goal of these strategies is to control the stereochemistry during the synthesis to produce the desired d- or l-enantiomer selectively, avoiding the need for challenging resolutions of the final racemic product.

Several highly stereoselective approaches have been developed. One common strategy involves the synthesis of enantiomerically pure building blocks that are later combined. For example, key chiral intermediates such as enantiomerically pure chloroketones and chloroalcohols can be synthesized, with a crucial step often involving stereoselective enzymatic reduction to set the desired stereochemistry googleapis.comjustia.com. These chiral fragments are then reacted with benzylamine (B48309) to form the respective enantiomer of N-Benzyl Nebivolol justia.comepo.org.

Another powerful technique is the Sharpless asymmetric epoxidation, which can be used to create chiral epoxides from prochiral allylic alcohols with high enantioselectivity. These chiral epoxides then serve as versatile intermediates for constructing the core structure of Nebivolol researchgate.net.

Enzymatic reactions are also employed at earlier stages of the synthesis. For instance, stereoselective enzymatic hydrolysis of a racemic ester intermediate, such as ethyl 6-fluorochroman-2-carboxylic acid, can effectively separate the enantiomers. This allows one enantiomer to be hydrolyzed to the carboxylic acid while the other remains as an ester, enabling their separation and use in the synthesis of the respective d- or l-N-Benzyl Nebivolol google.com.

Once the desired enantiomer of N-Benzyl Nebivolol (or a racemic/diastereomeric mixture) is synthesized, the final step is the removal of the benzyl (B1604629) protecting group. This is typically achieved through catalytic hydrogenation or transfer hydrogenation, often using a palladium on carbon (Pd/C) catalyst, to yield the final Nebivolol product googleapis.comjustia.comgoogle.com. In cases where a mixture of diastereomers of N-benzyl nebivolol is formed, fractional crystallization can be used to purify the desired diastereomer before the final deprotection step googleapis.com.

Metabolism, Pharmacokinetics, and Drug Drug Interactions of Rac N Benzyl Nebivolol

Preclinical Metabolic Pathways and Metabolite Identification

Nebivolol (B1214574) undergoes extensive metabolism, primarily in the liver, through several key pathways nih.govbiomedscidirect.comnih.gov. The metabolic disposition of the drug is significantly influenced by genetic factors, leading to wide interindividual variability in its pharmacokinetics nih.gov.

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) in Metabolism

The metabolism of Nebivolol is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6 biomedscidirect.comnih.govnih.govmdpi.com. This enzyme is responsible for the aromatic hydroxylation of the drug nih.govnih.gov. While CYP2D6 is the major pathway, other enzymes such as CYP2C19 and CYP3A4 are also involved to a lesser extent mdpi.comnih.gov. In addition to CYP-mediated pathways, Nebivolol is also metabolized via direct glucuronidation nih.govdrugbank.comnih.gov.

Identification and Characterization of rac N-Benzyl Nebivolol Metabolites

Following the initial debenzylation of this compound to Nebivolol, the latter is extensively biotransformed. The metabolic reactions include alicyclic and aromatic hydroxylation, N-dealkylation, oxidation, and glucuronidation nih.govnih.gov.

Six hepatic metabolites of Nebivolol have been identified in human liver microsome assays nih.govnih.gov. Five of these are products of alicyclic hydroxylation, dihydroxylation, aromatic hydroxylation, and alicyclic oxidation nih.govnih.gov. The main product of CYP2D6-mediated metabolism is 4-hydroxynebivolol mdpi.comnih.gov. A sixth, previously unreported metabolite was identified as a product of N-dealkylation: 2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol nih.govnih.gov.

Influence of Genetic Polymorphisms on Metabolism (e.g., CYP2D6 variants)

The genetic polymorphism of the CYP2D6 enzyme significantly impacts Nebivolol metabolism, leading to the classification of individuals into different metabolizer phenotypes, primarily extensive metabolizers (EMs) and poor metabolizers (PMs) biomedscidirect.comnih.gov. PMs exhibit markedly altered metabolic disposition of the drug compared to EMs nih.gov.

Studies have shown that plasma concentrations of d- and l-nebivolol are 10- and 15-fold greater, respectively, in PMs than in EMs nih.govclinpgx.org. Similarly, the area under the curve (AUC) is significantly higher in individuals with CYP2D6 polymorphisms associated with reduced enzyme activity nih.govnih.gov.

In vitro studies evaluating 24 different CYP2D6 variants demonstrated that most variants had significantly altered intrinsic clearance values for Nebivolol metabolism compared to the wild-type enzyme (CYP2D6.1) nih.govresearchgate.net. While some variants showed no difference or even higher clearance, many exhibited significantly reduced activity, with some displaying weak or no metabolic activity at all nih.govresearchgate.net.

Table 1: Influence of Selected CYP2D6 Variants on the Intrinsic Clearance (Clint) of Nebivolol In Vitro nih.govresearchgate.net
CYP2D6 VariantRelative Intrinsic Clearance (%) vs. Wild Type (CYP2D6.1)Metabolic Activity
R440C219.08%Increased
CYP2D6.1 (Wild Type)100%Normal
CYP2D6.88No significant differenceNormal
CYP2D6.89No significant differenceNormal
Multiple Variants4.07% to 71%Significantly Reduced
CYP2D6.92Weak or no activityDeficient
CYP2D6.96Weak or no activityDeficient

Preclinical Pharmacokinetic Profiling

The pharmacokinetics of Nebivolol are characterized by rapid absorption and significant variability linked to the CYP2D6 metabolizer status biomedscidirect.comdntb.gov.ua.

Absorption and Distribution Characteristics of this compound

After oral administration, Nebivolol is rapidly absorbed, reaching peak plasma concentrations (Tmax) in 1.5 to 4 hours nih.govdrugbank.comnih.gov. The presence of food does not affect its absorption biomedscidirect.comnih.govdrugbank.com.

A key pharmacokinetic feature is the profound difference in oral bioavailability between metabolizer phenotypes. In extensive metabolizers (EMs), bioavailability is approximately 12%, whereas in poor metabolizers (PMs), it rises to 96% due to reduced first-pass metabolism nih.govbiomedscidirect.comnih.govdrugbank.com. Nebivolol is highly lipophilic and is 98% bound to plasma proteins, primarily albumin nih.govdrugbank.comnih.govdntb.gov.ua.

Table 2: Pharmacokinetic Parameters of Nebivolol biomedscidirect.comnih.govnih.govdrugbank.comnih.gov
ParameterValue / Characteristic
Time to Peak Plasma Concentration (Tmax)1.5 - 4 hours
Oral Bioavailability (Extensive Metabolizers)12%
Oral Bioavailability (Poor Metabolizers)96%
Plasma Protein Binding98% (primarily to albumin)

Elimination Pathways and Excretion Studies

The elimination of Nebivolol and its metabolites occurs through both renal and fecal pathways, and the route of excretion is also dependent on the CYP2D6 phenotype nih.gov. In extensive metabolizers, approximately 38% of the dose is excreted in the urine and 44% in the feces drugbank.comnih.gov. In contrast, poor metabolizers excrete a larger proportion in the urine (67%) and a smaller amount in the feces (13%) nih.govdrugbank.comnih.gov. Less than 1% of the administered dose is excreted as the unchanged drug drugbank.com.

The elimination half-life of the active d-nebivolol isomer is about 12 hours in EMs, which is prolonged to 19 hours in PMs nih.govdrugbank.comnih.govclinpgx.org.

Potential Drug-Drug Interactions (DDIs) Research

The potential for drug-drug interactions with Nebivolol, the active pharmaceutical ingredient, has been extensively studied. These interactions are primarily related to its metabolism via the cytochrome P450 enzyme system and its pharmacodynamic effects on the cardiovascular system.

Research has primarily focused on Nebivolol as a substrate of metabolizing enzymes, rather than a significant inhibitor or inducer itself. Nebivolol is mainly metabolized in the liver through glucuronidation and, to a lesser extent, via the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govdrugbank.com This metabolic pathway is a key factor in potential drug-drug interactions.

Genetic variations in CYP2D6 can lead to different metabolic profiles, such as "extensive metabolizers" and "poor metabolizers". nih.gov Co-administration of Nebivolol with drugs that inhibit or induce CYP2D6 can alter its plasma concentrations.

Inhibitors of CYP2D6: Concomitant use of CYP2D6 inhibitors can lead to increased plasma levels of Nebivolol, which may heighten the risk of adverse effects like bradycardia. simsrc.edu.in

Inducers of CYP2D6: Conversely, co-administration with CYP2D6 inducers could potentially decrease Nebivolol plasma concentrations, although this interaction is less documented in the provided sources.

Table 1: Interaction of Nebivolol with CYP2D6 Modulators
Modulator TypeExamplesPotential Effect on Nebivolol Plasma Levels
CYP2D6 InhibitorsQuinidine, Propafenone, Fluoxetine, Paroxetine, Thioridazine, Bupropion simsrc.edu.inrxlist.comIncrease

The pharmacodynamic interactions between Nebivolol and other cardiovascular drugs are clinically significant and are related to their additive effects on heart rate, blood pressure, and cardiac contractility.

Antiarrhythmic Agents:

Class I antiarrhythmics (e.g., Quinidine, Flecainide, Disopyramide): The combination may potentiate the negative inotropic effects and effects on atrio-ventricular conduction time. simsrc.edu.innps.org.au

Class III antiarrhythmics (e.g., Amiodarone): This combination can also potentiate the effect on atrio-ventricular conduction time. simsrc.edu.innps.org.au

Calcium Channel Blockers:

Verapamil (B1683045) and Diltiazem type: Co-administration can have a negative influence on contractility and atrio-ventricular conduction. Intravenous administration of verapamil in patients on beta-blocker therapy may lead to profound hypotension and atrio-ventricular block. simsrc.edu.innps.org.au

Dihydropyridine type (e.g., Amlodipine, Nifedipine): Concomitant use may increase the risk of hypotension. simsrc.edu.in

Other Antihypertensive Agents:

Centrally-acting antihypertensives (e.g., Clonidine, Methyldopa): The combination may worsen heart failure by decreasing central sympathetic tone. Abrupt withdrawal of these agents, particularly before discontinuing the beta-blocker, can increase the risk of "rebound hypertension". simsrc.edu.innps.org.au

Other β-blockers: Concomitant use is generally not recommended due to additive effects. rxlist.com

Digitalis Glycosides:

Both digitalis glycosides and β-blockers slow atrioventricular conduction and decrease heart rate. Concomitant use can increase the risk of bradycardia. rxlist.com

Table 2: Interactions of Nebivolol with Other Cardiovascular Medications
Drug ClassSpecific AgentsPotential Outcome of Interaction
Class I AntiarrhythmicsQuinidine, Flecainide, DisopyramidePotentiated effect on AV conduction and increased negative inotropic effect simsrc.edu.innps.org.au
Class III AntiarrhythmicsAmiodaronePotentiated effect on atrio-ventricular conduction time simsrc.edu.innps.org.au
Calcium Channel Blockers (Verapamil/Diltiazem type)Verapamil, DiltiazemNegative influence on contractility and AV conduction rxlist.comnps.org.au
Calcium Channel Blockers (Dihydropyridine type)Amlodipine, NifedipineIncreased risk of hypotension simsrc.edu.in
Centrally-acting AntihypertensivesClonidine, MethyldopaWorsening of heart failure, risk of rebound hypertension upon abrupt withdrawal simsrc.edu.innps.org.au
Digitalis GlycosidesDigoxinIncreased risk of bradycardia due to slowed AV conduction simsrc.edu.inrxlist.com

Analytical Methodologies for Rac N Benzyl Nebivolol in Research Matrices

Chromatographic Techniques for Quantitative Analysis

Chromatography stands as the cornerstone for the separation and quantification of rac N-Benzyl Nebivolol (B1214574) and other related substances. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most prevalently used methods due to their high resolution and sensitivity. researchgate.net

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace-level quantification of Nebivolol and its related compounds, including rac N-Benzyl Nebivolol, particularly in complex biological matrices. nih.govnih.gov The high sensitivity and selectivity of LC-MS/MS, especially in the multiple reaction monitoring (MRM) mode, allow for the detection of analytes at picogram-per-milliliter (pg/mL) levels. nih.govresearchgate.net

Research has demonstrated the development of rapid and sensitive LC-MS/MS methods for Nebivolol in human plasma. nih.gov These methods often utilize a turbo-ion spray source with a triple quadrupole mass spectrometer. nih.govresearchgate.net For instance, the precursor-to-product ion transition for Nebivolol is monitored at m/z 406.00 → 151.00 for quantification. nih.govresearchgate.net A similar principle would be applied to develop a method for this compound, where specific precursor and product ions would be identified and monitored. The molecular formula for this compound is C29H31F2NO4, with a corresponding molecular weight of 495.56 g/mol . pharmaffiliates.comsynthinkchemicals.com

High-resolution mass spectrometry (HR-MS) techniques, such as LC-Q-TOF (Quadrupole Time-of-Flight), are also employed for the identification of unknown impurities and metabolites of Nebivolol. newdrug.cnmdpi.comnih.gov These methods provide highly accurate mass measurements, facilitating the elucidation of elemental compositions and chemical structures. mdpi.com

Table 1: Example LC-MS/MS Parameters for Nebivolol Analysis

Parameter Condition Source
Instrument HPLC with Triple Quadrupole Mass Spectrometer nih.gov
Ion Source Turbo-Ion Spray (ESI Positive Mode) nih.govnih.gov
Analyte Nebivolol nih.govresearchgate.net
Precursor Ion (m/z) 406.0 nih.govresearchgate.net
Product Ion (m/z) 151.0 nih.govresearchgate.net
Internal Standard Nebivolol-d4 (m/z 410.20 → 151.00) nih.govresearchgate.net

| Sensitivity (LOD) | As low as 30 pg/mL | nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the routine analysis and quality control of Nebivolol and its related substances, including this compound. researchgate.netbezmialemscience.org Reversed-phase (RP-HPLC) is the predominant mode of separation, typically employing C8 or C18 columns. bezmialemscience.orgindexcopernicus.com

Detection is commonly achieved using ultraviolet (UV) or photodiode array (PDA) detectors, with wavelengths set between 220 nm and 282 nm for optimal response. researchgate.net The development of stability-indicating HPLC methods is critical to separate the active pharmaceutical ingredient from any potential degradation products or process-related impurities. researchgate.net

Given that this compound is a racemic mixture of stereoisomers, chiral HPLC is essential for their separation and quantification. ijpsr.comresearchgate.net Chiral stationary phases (CSPs) based on polysaccharides, such as amylose (B160209) tris(3,5-dimethylphenyl carbamate), are frequently used. researchgate.netnih.govnih.gov These methods allow for the resolution of the different stereoisomers of Nebivolol and its precursors. nih.gov

Table 2: Representative RP-HPLC Method Conditions for Nebivolol and Related Impurities

Parameter Condition Source
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and Potassium dihydrogen phosphate (B84403) buffer (pH 3.0)
Flow Rate 1.0 - 1.3 mL/min bezmialemscience.org
Detection UV/PDA at 265-282 nm bezmialemscience.org

| Column Temperature | 35 °C | bezmialemscience.org |

While less common than LC-based methods for a molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a sensitive and selective technique for the analysis of volatile or semi-volatile process-related impurities in drug substances. researchgate.netasianpubs.org Its application to this compound would likely require a derivatization step to increase its volatility and thermal stability. A sensitive GC-MS method has been successfully developed and validated for the estimation of certain genotoxic impurities in Nebivolol hydrochloride drug substance. researchgate.netasianpubs.org This demonstrates the utility of GC-MS in controlling potentially harmful impurities that may arise during the synthesis process. researchgate.net The method showed good linearity and recovery for the targeted volatile impurities. asianpubs.org

Spectroscopic Methods in Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural confirmation of this compound and other related compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides comprehensive structural information. synthinkchemicals.comijpsr.comresearchgate.net

Nuclear Magnetic Resonance (NMR): Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to elucidate the detailed molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. ijpsr.comresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition, confirming the molecular formula. ijpsr.com Fragmentation patterns observed in the MS/MS spectra help to piece together the structure of the molecule. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as O-H, N-H, C-O, and aromatic rings, based on their characteristic absorption frequencies. ijpsr.comresearchgate.net

These spectroscopic data, often provided in a comprehensive Certificate of Analysis, are crucial for the definitive identification and characterization of reference standards for impurities like this compound. synthinkchemicals.comsynthinkchemicals.com

Development and Validation of Bioanalytical Methods for Research Samples

The development and validation of robust bioanalytical methods are essential for studying the pharmacokinetics of Nebivolol and its related compounds in biological matrices such as plasma. abap.co.inamrutpharm.co.in These methods must be sensitive, specific, accurate, and precise to provide reliable data. abap.co.in

The process typically involves:

Sample Preparation: Efficient extraction of the analyte from the biological matrix is the first step. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed to remove interferences and concentrate the sample. nih.govnih.govresearchgate.net

Chromatographic Separation and Detection: As described previously, LC-MS/MS is the preferred technique for bioanalysis due to its superior sensitivity and specificity. nih.govresearchgate.net

Method Validation: The developed method must be rigorously validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.govabap.co.in Key validation parameters include:

Specificity and Selectivity: Ensuring no interference from endogenous components in the matrix.

Linearity: Establishing a concentration range over which the detector response is proportional to the analyte concentration. abap.co.in

Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter between measurements, respectively. nih.govnih.gov This is assessed through intra-day and inter-day analyses. bezmialemscience.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified. indexcopernicus.comabap.co.in

Recovery: The efficiency of the extraction process. nih.govabap.co.in

Stability: Assessing the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term storage). nih.govabap.co.in

Table 3: Bioanalytical Method Validation Parameters for Nebivolol

Validation Parameter Typical Acceptance Criteria (as per guidelines) Source
Linearity (r²) > 0.99 nih.gov
Accuracy (% Bias) Within ±15% (±20% at LLOQ) researchgate.net
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ) bezmialemscience.orgresearchgate.net
Recovery Consistent, precise, and reproducible abap.co.in

| Stability | Analyte concentration within ±15% of nominal values | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Modeling of Nebivolol Derivatives

Rational Design and Synthesis of N-Benzyl Nebivolol (B1214574) Analogs

The design of N-benzyl Nebivolol analogs is intrinsically linked to the synthetic strategies aimed at producing Nebivolol itself. Rac N-Benzyl Nebivolol primarily serves as a key intermediate in several patented synthetic routes to Nebivolol. The rationale for its design is not to enhance its pharmacological activity directly, but to facilitate the crucial coupling of the two distinct chroman moieties that form the core structure of Nebivolol and to protect the secondary amine during synthesis.

Another patented method describes the synthesis of d-benzyl Nebivolol and l-benzyl Nebivolol separately, which are then combined in equimolecular amounts to form the racemic N-benzyl Nebivolol google.com. This mixture is then purified by crystallization to remove any unwanted diastereoisomeric impurities before proceeding to the final debenzylation step to yield Nebivolol google.com. The debenzylation is commonly achieved through catalytic hydrogenation using a palladium on charcoal catalyst .

The strategic use of the benzyl (B1604629) group as a protecting group is a well-established practice in organic synthesis. In the context of Nebivolol, it prevents unwanted side reactions involving the secondary amine, allowing for the controlled and efficient construction of the complex molecular architecture of the final drug substance. The synthesis of individual enantiomers of N-benzyl Nebivolol has also been described, highlighting the stereospecificity of the synthetic routes google.com.

Table 1: Key Synthetic Steps for this compound

Step Reactants Reagents/Conditions Product Reference
1 (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, Methanol (B129727), 25-70°C This compound
2 d-benzyl Nebivolol and l-benzyl Nebivolol Equimolar pooling, Crystallization Purified this compound google.com
3 This compound Palladium on charcoal, Hydrogen rac Nebivolol

Computational Chemistry and Molecular Docking Studies

While specific computational studies focusing exclusively on this compound are not extensively available in peer-reviewed literature, the broader field of molecular modeling of Nebivolol and its derivatives provides a framework to understand the potential interactions of this compound.

Ligand-Receptor Interaction Modeling

Molecular docking studies are instrumental in visualizing and predicting the binding modes of ligands to their receptor targets. For Nebivolol, the primary targets are the β1 and β2-adrenergic receptors. These studies have revealed that the secondary amine and the hydroxyl groups on the ethanolamine (B43304) side chain of Nebivolol are crucial for forming hydrogen bonds with key amino acid residues in the binding pocket of the β-adrenergic receptors.

In the case of this compound, the presence of the bulky benzyl group on the nitrogen atom would sterically hinder the optimal positioning of the molecule within the receptor's binding site. This steric clash would likely disrupt the critical hydrogen bond interactions that are essential for high-affinity binding and antagonist activity. The benzyl group would occupy space that is not complementary to the receptor's topology, leading to a lower binding affinity compared to Nebivolol itself.

It is important to consider the distinct pharmacological profiles of Nebivolol's enantiomers. The d-enantiomer is a potent and selective β1-blocker, while the l-enantiomer (B50610) has a much lower affinity for the β1-receptor but contributes to the drug's vasodilatory effects through nitric oxide potentiation google.comepo.org. Molecular modeling studies would need to account for these stereochemical differences when evaluating the interaction of the corresponding N-benzyl derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For β-blockers, QSAR models have been developed to predict their affinity for adrenergic receptors based on various molecular descriptors such as lipophilicity, electronic properties, and steric parameters.

While a specific QSAR model for N-benzyl Nebivolol analogs is not publicly available, general SAR principles for β-blockers indicate that the nature of the substituent on the amino group is a critical determinant of activity. Small, less bulky substituents are generally preferred for optimal interaction with the receptor. The introduction of a large, lipophilic benzyl group would significantly alter the physicochemical properties of the molecule.

A QSAR analysis would likely predict a decrease in β1-adrenergic receptor affinity for N-benzyl Nebivolol compared to Nebivolol. The increased lipophilicity due to the benzyl group might also affect the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Correlation of Structural Modifications with Pharmacological Profiles

The structural modification of replacing a hydrogen atom on the secondary amine of Nebivolol with a benzyl group is expected to have a profound impact on its pharmacological profile. As N-benzyl Nebivolol is primarily a synthetic intermediate, its pharmacological activity is not its intended purpose. The benzyl group serves as a protecting group that is removed in the final synthetic step to yield the active pharmaceutical ingredient.

Based on the structure-activity relationships of β-adrenergic receptor antagonists, the presence of the N-benzyl group is anticipated to significantly reduce the compound's affinity and selectivity for β1-adrenergic receptors. The secondary amine in Nebivolol is crucial for the ionic interaction with a conserved aspartate residue in the transmembrane domain 3 of the β-adrenergic receptor. The steric bulk of the benzyl group would likely prevent this critical interaction.

In essence, the "pharmacological profile" of this compound is that of a protected precursor, designed for chemical stability and reactivity in a specific synthetic context, rather than for therapeutic efficacy. Its structure is a means to an end, facilitating the construction of the final, pharmacologically active Nebivolol molecule.

Table 2: Predicted Impact of N-Benzyl Substitution on Pharmacological Parameters

Parameter Nebivolol This compound (Predicted) Rationale
β1-Adrenergic Receptor Affinity High Significantly Lower Steric hindrance from the benzyl group preventing optimal receptor binding.
β1/β2 Selectivity High Likely Reduced Altered interaction with both receptor subtypes due to the bulky substituent.
Nitric Oxide Potentiation Present (l-enantiomer) Potentially Altered or Reduced Modification of molecular shape and properties may interfere with the interaction with the eNOS pathway.
Role in Synthesis Final Active Product Key Intermediate/Protecting Group Designed for chemical synthesis, not pharmacological activity.

Emerging Research Areas and Future Directions for Rac N Benzyl Nebivolol

Investigation of Novel Therapeutic Applications beyond Cardiovascular Research

The therapeutic landscape of Nebivolol (B1214574) is expanding beyond its established role in hypertension, suggesting that its derivatives could also possess untapped potential in other disease areas. drugbank.com Preclinical studies are increasingly focused on oncology and neurology.

In oncology, Nebivolol has demonstrated anti-tumor effects across various cancer types. Research indicates it can inhibit the proliferation of melanoma cells, induce apoptosis (programmed cell death) through a mitochondrial-mediated pathway, and arrest the cell cycle. nih.govnih.gov In vivo studies using melanoma xenograft models have further shown that Nebivolol can suppress tumor growth by inhibiting proliferation, metastasis, and angiogenesis (the formation of new blood vessels that feed a tumor). nih.govnih.gov Similar anti-proliferative and pro-apoptotic effects have been observed in models of uveal melanoma, oral squamous cell carcinoma, and breast cancer. mdpi.comviamedica.pl For instance, in breast cancer cells, Nebivolol was found to synergistically increase sensitivity to fibroblast growth factor receptor (FGFR) inhibitors.

In the realm of neurology, research has pointed towards a potential role for Nebivolol in managing neurodegenerative diseases. A study using a mouse model of Alzheimer's disease found that Nebivolol is bioavailable in the brain and can significantly reduce the amyloid-β neuropathology, a hallmark of the disease. nih.govresearchgate.net These findings support the continued investigation of Nebivolol and related compounds for treating Alzheimer's disease, particularly in its early stages. nih.govresearchgate.net

These pioneering studies on Nebivolol form a strong basis for future investigations into whether rac N-Benzyl Nebivolol or other derivatives might offer similar or enhanced efficacy in these non-cardiovascular therapeutic areas.

Table 1: Investigational Therapeutic Applications of Nebivolol
Disease AreaCancer Type / ConditionObserved Effects in Preclinical ModelsSupporting Citations
OncologyMelanomaInhibited cell proliferation, induced apoptosis, suppressed tumor growth and angiogenesis. nih.govnih.gov
Uveal MelanomaDecreased tumor viability, induced ATP depletion and apoptosis. mdpi.com
Oral Squamous Cell CarcinomaActivated endoplasmic reticulum (ER) stress, leading to mitochondrial dysfunction and cell growth arrest. viamedica.pl
Breast Cancer (BT-474 cells)Increased sensitivity to FGFR inhibitors by suppressing AKT activation.
NeurologyAlzheimer's DiseaseReduced amyloid-β neuropathology in the brain of a mouse model. nih.govresearchgate.net

Exploration of Additional Molecular Targets and Signaling Pathways

Nebivolol's unique pharmacological profile extends beyond its high selectivity for β1-adrenergic receptors. jacc.org Future research on this compound could explore its interaction with these non-canonical targets, which are responsible for many of Nebivolol's distinct therapeutic effects.

A key area of interest is the nitric oxide (NO) signaling pathway. Nebivolol is known to stimulate the production of NO, a potent vasodilator, by activating β3-adrenergic receptors in the endothelium. nih.govresearchgate.net This leads to the activation of endothelial Nitric Oxide Synthase (eNOS). jacc.org Some studies also show that in cardiac tissue, Nebivolol can induce NO production through the activation of inducible Nitric Oxide Synthase (iNOS), also via a β3-adrenergic receptor pathway. ahajournals.orgnih.gov This NO-mediated vasodilation is a defining characteristic that differentiates Nebivolol from other β-blockers. nih.gov

Furthermore, research highlights Nebivolol's impact on cellular energy metabolism and mitochondrial function. In cancer cells, it has been shown to inhibit Complex I of the mitochondrial respiratory chain and ATP synthase, disrupting the energy supply required for tumor growth. alfa-chemistry.comresearchgate.net In other contexts, such as in adipocytes, Nebivolol stimulates mitochondrial biogenesis. nih.gov Studies on oral squamous cell carcinoma have linked Nebivolol's effects to the induction of endoplasmic reticulum (ER) stress, which in turn triggers mitochondrial dysfunction and cell growth arrest. viamedica.pl In animal models of metabolic disease, Nebivolol treatment has been shown to improve mitochondrial structure and function in heart tissue. nih.gov

These complex molecular actions present a rich field for discovery. Investigating whether the N-benzyl modification alters the affinity or activity of this compound at these targets—such as β3-receptors, nitric oxide synthases, or mitochondrial proteins—could reveal novel therapeutic properties.

Table 2: Additional Molecular Targets and Pathways Modulated by Nebivolol
Target/PathwayMechanism of ActionDownstream EffectSupporting Citations
β3-Adrenergic ReceptorAgonist activityStimulates eNOS/iNOS, leading to NO production. nih.govahajournals.orgnih.gov
Nitric Oxide (NO) SignalingIncreases endothelial and cardiac NO production.Vasodilation, improved endothelial function. jacc.orgnih.govnih.gov
Mitochondrial FunctionInhibits Complex I and ATP synthase in cancer cells.Disrupts tumor cell energy metabolism, induces apoptosis. alfa-chemistry.comresearchgate.netmdpi.com
Improves mitochondrial structure and function in cardiac tissue.Reduces oxidative stress, restores enzyme activity. nih.gov
Endoplasmic Reticulum (ER) StressActivates ER stress signaling pathways in cancer cells.Triggers mitochondrial dysfunction and cell growth arrest. viamedica.pl

Advanced Preclinical Models for Comprehensive Evaluation

To fully understand the potential of this compound, its evaluation would require sophisticated preclinical models that can more accurately replicate human disease. The research on Nebivolol provides a blueprint for the types of advanced models that would be necessary.

In vivo animal models have been crucial in demonstrating Nebivolol's therapeutic effects. For instance, its anti-tumor properties in melanoma were confirmed using mouse xenograft models, where human cancer cells are implanted into immunodeficient mice. nih.govnih.gov Its neuroprotective effects were studied in the Tg2576 mouse model of Alzheimer's disease. nih.gov Various models of cardiac injury, such as those induced by coronary artery ligation or cardiotoxic agents, have been used to establish its antiarrhythmic and cardioprotective effects. nih.gov The Zucker obese rat model was used to show Nebivolol's ability to improve diastolic dysfunction and reduce oxidative stress. nih.gov

In addition to animal models, three-dimensional (3D) cell culture systems are emerging as powerful tools that bridge the gap between traditional 2D cell culture and in vivo studies. nih.gov 3D tumor spheroids, which mimic the microenvironment of solid tumors more closely, have been used to evaluate Nebivolol's efficacy against uveal melanoma. mdpi.comnih.gov These models showed that Nebivolol could decrease spheroid viability, alter their structure, and block the repopulation of surviving cells. mdpi.com Such 3D culture systems are increasingly used for high-throughput drug screening and for studying drug resistance mechanisms. researchgate.netmdpi.comyoutube.com A comprehensive evaluation of this compound would benefit significantly from analysis in these advanced preclinical models to determine its efficacy and mechanism of action in a more physiologically relevant context.

Development of Prodrugs or Advanced Delivery Systems

The fact that this compound is described as a "protected Nebivolol" inherently places it within the context of prodrug strategies. scbt.com A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. The N-benzyl group serves as a protecting group for the amine functional group of Nebivolol, which is crucial for its biological activity. This protection is temporary and is typically removed during the final stages of synthesis or, in a prodrug context, could be designed to be cleaved in vivo. googleapis.com

The primary goals of developing prodrugs include improving solubility, increasing permeability, providing site-specific targeting, and overcoming rapid metabolism. nih.gov Nebivolol itself undergoes extensive first-pass metabolism in the liver, primarily via the cytochrome P450 enzyme CYP2D6, which can lead to significant variability in bioavailability among individuals. nih.govmdpi.com

Future research could intentionally design and evaluate N-substituted derivatives of Nebivolol, like the N-benzyl version, as prodrugs. The goal would be to modify the compound's pharmacokinetic profile. For example, altering the protecting group could change the rate and site of conversion to active Nebivolol, potentially bypassing some first-pass metabolism or targeting specific tissues. Beyond simple prodrugs, advanced delivery systems such as nanoparticles or liposomal formulations could be explored for this compound or other derivatives to further enhance targeted delivery and control the release of the active compound, thereby optimizing therapeutic outcomes.

Integration of Omics Technologies in Mechanistic Studies

To fully elucidate the biological effects of this compound, future research must integrate advanced "omics" technologies. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-wide view of molecular changes within a cell or organism in response to a compound.

Metabolomics, the study of metabolites, has already been applied to understand the biotransformation of Nebivolol. Using techniques like Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HR-MS), researchers have identified known and novel metabolites of Nebivolol from in vitro assays with human liver microsomes. mdpi.com These studies have detailed various metabolic pathways, including hydroxylation, oxidation, and N-dealkylation. mdpi.comresearchgate.net Such metabolomic approaches would be essential to characterize how this compound is metabolized and to identify its unique biotransformation products.

Proteomics (the large-scale study of proteins) and transcriptomics (the study of the complete set of RNA transcripts) could reveal how this compound modulates cellular signaling networks. For example, these technologies could identify which proteins and genes are up- or down-regulated following treatment, providing unbiased insights into its mechanism of action beyond its expected interaction with adrenergic receptors. Given the known effects of Nebivolol on mitochondrial proteins and signaling kinases, a proteomic analysis could map these interactions comprehensively. alfa-chemistry.com

By integrating multi-omics data, researchers can build a holistic understanding of a compound's pharmacology. nih.gov Applying these technologies to this compound would be a critical step in moving from its current status as a chemical intermediate to a fully characterized compound with a defined biological and therapeutic profile.

Q & A

Q. What are the key physicochemical properties of rac N-Benzyl Nebivolol, and how do they influence experimental design?

this compound (CAS 929706-85-4) has a molecular weight of 495.56 g/mol and solubility in chlorinated solvents (chloroform, dichloromethane) and polar solvents (methanol, ethyl acetate). Its semi-solid state at room temperature necessitates controlled storage conditions (e.g., refrigeration) to prevent degradation. For characterization, use 1H-NMR and mass spectrometry (MS) to confirm structural integrity, as these methods are validated for related compounds like Nebivolol hydrochloride .

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

Prioritize solvents with high solubility profiles (e.g., chloroform for dissolution and methanol for dilution). For cell-based assays, ensure solvent compatibility by testing cytotoxicity thresholds. If precipitation occurs, employ supersaturable formulations (e.g., polymer-stabilized nanoemulsions) to maintain apparent solubility, as demonstrated in Nebivolol-loaded Su-SNE systems .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is optimal. For example, reverse-phase HPLC using a C18 column with acetonitrile/water gradients can resolve this compound from degradation products. Validate methods using spike-and-recovery experiments in biological matrices (e.g., plasma) to ensure accuracy .

Advanced Research Questions

Q. How can supersaturable self-nanoemulsions (Su-SNE) improve the bioavailability of this compound?

Su-SNE formulations reduce the required surfactant content by 50% while maintaining supersaturation. Incorporate 5% soluplus (a graft copolymer) to delay precipitation in gastric pH (0.1N HCl). Use in vitro permeation studies with Franz diffusion cells to compare Su-SNE against conventional formulations. Statistical analysis (e.g., ANOVA) should confirm no significant difference in drug release profiles while demonstrating enhanced permeation ratios (e.g., 3.2-fold improvement) .

Q. What experimental design considerations are critical for evaluating this compound in bone regeneration models?

Adopt a controlled in vivo approach:

  • Surgical Defect Model : Create 1–2 mm femoral defects in Sprague Dawley rats using a dental drill, avoiding soft tissue damage.
  • Dosing : Administer this compound intraperitoneally or via oral gavage, with a control group receiving saline.
  • Outcome Measures : Use micro-CT for bone volume analysis and histopathology to assess osteoblast activity. Ensure sample sizes (e.g., n=7/group) are statistically powered to detect differences in bone density .

Q. How can researchers resolve contradictions in data between in vitro and in vivo permeability studies?

Discrepancies may arise due to differences in membrane composition (e.g., synthetic vs. biological barriers). Address this by:

  • Conducting parallel in vitro (Caco-2 cell monolayers) and ex vivo (excised intestinal tissue) assays.
  • Validating findings with pharmacokinetic studies in rodents, measuring plasma concentration-time profiles.
  • Applying compartmental modeling to correlate in vitro permeation rates with in vivo bioavailability .

Q. What role does stereochemistry play in the pharmacological activity of this compound?

The racemic mixture contains enantiomers with distinct β1-adrenergic receptor affinities. Use chiral HPLC to isolate enantiomers and assess their IC50 values via competitive binding assays. Compare vasodilatory effects in isolated aortic rings to quantify stereospecific activity. Reference Nebivolol’s known stereoselectivity (IC50 = 0.8 nM for β1-antagonism) to contextualize results .

Methodological Guidance

Designing a stability study for this compound under accelerated conditions:

  • Conditions : Store samples at 40°C/75% relative humidity for 6 months.
  • Analysis : Monitor degradation via HPLC peak purity and mass balance. Identify major degradation products using high-resolution MS.
  • Statistical Framework : Apply Arrhenius kinetics to predict shelf-life at standard storage temperatures .

Optimizing transdermal delivery systems for this compound:

  • Formulation Parameters : Screen permeation enhancers (e.g., oleic acid) and adhesives (e.g., polyacrylate) using factorial design.
  • In Vitro Testing : Use porcine skin in Franz cells to measure flux (Jmax) and lag time.
  • Data Analysis : Employ response surface methodology (RSM) to identify optimal polymer concentration and patch thickness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac N-Benzyl Nebivolol
Reactant of Route 2
Reactant of Route 2
rac N-Benzyl Nebivolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.